molecular formula C17H24N4O2S B2495742 2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034254-30-1

2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No.: B2495742
CAS No.: 2034254-30-1
M. Wt: 348.47
InChI Key: FVYZFCOLFXUGON-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds structurally related to 2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone has shown promising results in the synthesis and evaluation of their antimicrobial activities. For instance, a study by Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) explored the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, highlighting their antibacterial activity. This work underscores the potential of morpholine and pyrimidine derivatives in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Organocatalytic Synthesis

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], compounds with notable biological activities, has been reported by Xiao-Hua Chen et al. (2009). This synthesis approach, which includes morpholine derivatives, allows for the creation of spirooxindole derivatives with high enantiopurity and structural diversity, indicating the significance of morpholine derivatives in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Photochemical Behavior

Research by R. Kilger and P. Margaretha (1983) on the synthesis and photochemical behavior of 2-amino-1,3-cyclohexadienes introduces the role of morpholine derivatives in the formation of isomeric products upon irradiation. This study contributes to understanding the photochemical pathways and potential applications of morpholine-containing compounds in photochemistry (Kilger & Margaretha, 1983).

Anti-Inflammatory Activity

A study by M. Helal et al. (2015) on the design, synthesis, and anti-inflammatory activity of novel thiophene derivatives, including morpholine groups, showcases the potential of these compounds in developing new anti-inflammatory drugs. The research highlights the synthesis methods and the evaluation of the anti-inflammatory effects of these novel compounds (Helal et al., 2015).

Biginelli Synthesis

M. A. Bhat et al. (2018) described a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing morpholine moiety. This synthesis approach emphasizes the efficiency and yield of generating compounds with potential biological activities, highlighting the versatility of morpholine in facilitating diverse chemical reactions (Bhat et al., 2018).

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c22-16(12-24-14-3-1-2-4-14)21-10-13-9-18-17(19-15(13)11-21)20-5-7-23-8-6-20/h9,14H,1-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYZFCOLFXUGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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